molecular formula C13H11N3O3S B5553881 N'-[(E)-(3-methylthiophen-2-yl)methylidene]-3-nitrobenzohydrazide

N'-[(E)-(3-methylthiophen-2-yl)methylidene]-3-nitrobenzohydrazide

Cat. No.: B5553881
M. Wt: 289.31 g/mol
InChI Key: HLQAWGBFMHSFHC-RIYZIHGNSA-N
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Description

N’-[(E)-(3-methylthiophen-2-yl)methylidene]-3-nitrobenzohydrazide is a chemical compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-methylthiophen-2-yl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 3-methylthiophene-2-carbaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of piperidine as a catalyst. The mixture is stirred for 1-2 hours at room temperature, followed by cooling to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-methylthiophen-2-yl)methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3-methylthiophen-2-yl)methylidene]-3-nitrobenzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-methylthiophen-2-yl)methylidene]-3-nitrobenzohydrazide involves its interaction with biological macromolecules. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. It can also interact with proteins, affecting their function and leading to cell death. The molecular targets include enzymes involved in DNA synthesis and repair, as well as proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(1-pyridyl)methylidene]-1,3-propanediamine

Uniqueness

N’-[(E)-(3-methylthiophen-2-yl)methylidene]-3-nitrobenzohydrazide is unique due to the presence of the 3-methylthiophene moiety, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and interacting with biological targets .

Properties

IUPAC Name

N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-9-5-6-20-12(9)8-14-15-13(17)10-3-2-4-11(7-10)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQAWGBFMHSFHC-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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